molecular formula C23H20N2O3 B2608874 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896820-88-5

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2608874
CAS No.: 896820-88-5
M. Wt: 372.424
InChI Key: ZCBPQOZXIAVUJW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic chromeno-pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of fused heterocycles that combine a chromene core with a pyrimidinedione system, a scaffold recognized for its diverse biological potential. Recent scientific investigations have highlighted the promise of closely related chromeno[2,3-d]pyrimidinone derivatives as novel therapeutic candidates, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC) . Researchers are exploring these compounds due to their demonstrated capacity to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) in vitro . The structural features of this compound, including the chromene moiety, are inspired by naturally occurring bioactive molecules, making it a valuable hit compound for future structure-activity relationship (SAR) studies and lead optimization efforts . The chromeno-pyrimidine core is a key precursor in pharmaceutical development due to its broad synthetic applications and favorable bioavailability . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-cyclohexyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-20-17-13-7-8-14-18(17)28-22-19(20)23(27)25(16-11-5-2-6-12-16)21(24-22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPQOZXIAVUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of chromone derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of chromeno[2,3-d]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways1.

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. Compounds with similar structures have been shown to possess antibacterial and antifungal activities. Research has highlighted their effectiveness against resistant strains of bacteria, making them candidates for further development as therapeutic agents2.

Anti-inflammatory Effects

Studies have suggested that chromeno[2,3-d]pyrimidine derivatives can modulate inflammatory responses. In vitro assays indicated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases3.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on enhancing charge transport properties through structural modifications4.

Photovoltaic Applications

The compound's photostability and light absorption characteristics position it as a candidate for use in dye-sensitized solar cells (DSSCs). Studies have investigated the efficiency of these compounds in converting solar energy into electrical energy, with promising results indicating higher conversion efficiencies compared to traditional dyes5.

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of chromeno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their potency, leading to IC50 values in the low micromolar range6.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)5.6
Compound BA549 (Lung)4.8
Compound CHeLa (Cervical)6.1

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of chromeno[2,3-d]pyrimidine against Staphylococcus aureus and Candida albicans. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against S. aureus, showcasing their potential as effective antimicrobial agents7.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its specific combination of cyclohexyl and phenyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar molecules .

Biological Activity

2-Cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23N2O3
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 896820-88-5

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. One common method includes the condensation of cyclohexyl and phenyl derivatives under specific conditions to yield the desired chromeno-pyrimidine structure.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell proliferation:

  • Inhibition of CDK2 : By interfering with CDK2/cyclin A2 complexes, the compound alters cell cycle progression, leading to increased apoptosis in cancer cells.
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, scavenging free radicals and reducing oxidative stress.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HCT-116 (Colorectal)10.8
HepG-2 (Liver)15.0

These results indicate that the compound is more potent than many existing chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa

Results from disc diffusion assays indicated significant antibacterial activity against these strains, with notable effectiveness against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential was assessed using DPPH scavenging assays:

Compound TestedDPPH Scavenging Activity (%)Reference
2-Cyclohexyl...78%
Control (Vitamin C)90%

This suggests that the compound can effectively reduce oxidative stress, which is implicated in various diseases.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study conducted on various derivatives of chromeno[2,3-d]pyrimidines indicated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The presence of electron-withdrawing groups was found to increase activity substantially.
  • Mechanistic Insights : Research has shown that the compound's mechanism involves not only enzyme inhibition but also modulation of signaling pathways related to apoptosis and cell survival.

Q & A

Q. What are the most efficient synthetic routes for 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

Microwave-assisted synthesis under solvent-free conditions is a widely validated method. This approach reduces reaction time (e.g., from hours to minutes) and improves yields by leveraging controlled microwave irradiation. Key intermediates like 2-amino-3-cyano-4H-chromenes can be cyclized with formamidine acetate to form the pyrimidine-dione scaffold. Characterization via IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry is essential for structural confirmation .

Q. How are spectroscopic and crystallographic techniques applied to validate the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving complex stereochemistry and confirming bond lengths/angles (e.g., mean C–C bond length = 0.005–0.006 Å). Disordered residues in crystallographic data (e.g., R factor = 0.054–0.082) require refinement using software like SHELXL. Spectroscopic methods like 1H^1 \text{H}-NMR can identify aromatic protons (δ 7.2–8.5 ppm) and cyclohexyl substituents (δ 1.2–2.1 ppm) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on broad-spectrum assays, such as antibacterial activity (e.g., against E. coli or S. aureus) and antioxidant potential (via DPPH radical scavenging). Structure-activity relationships (SARs) can be inferred by comparing derivatives with varying substituents (e.g., electron-withdrawing groups enhance antibacterial efficacy) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up synthesis?

Systematic variation of microwave power (100–300 W), temperature (80–150°C), and catalyst loading (e.g., 5–20 mol% acetic acid) is necessary. Solvent-free conditions minimize purification steps, but solvent choice (e.g., DMF vs. ethanol) may influence regioselectivity. Real-time monitoring via TLC or HPLC ensures reaction completion .

Q. What experimental designs are used to evaluate kinase inhibition activity?

Kinase inhibition assays (e.g., HsCDK5-p25, GSK3α/β) employ fluorescence-based ADP-Glo™ or radioactive 32P^{32} \text{P}-ATP incorporation. Dose-response curves (IC50_{50}) and selectivity profiling against off-target kinases (e.g., HsPim1) are critical. Contradictory results between kinase families may arise from divergent ATP-binding pocket conformations .

Q. How should researchers address inconsistencies in biological activity data?

Contradictions (e.g., high potency in kinase assays but low cellular efficacy) may stem from poor membrane permeability or metabolic instability. Use parallel assays:

  • In vitro : Microsomal stability (CYP450 metabolism)
  • In cellulo : Live-cell imaging (subcellular localization)
  • In silico : Molecular dynamics simulations of membrane permeation .

Q. What strategies enhance the pharmacological potential of this scaffold?

Structural modifications include:

  • Core substitution : Introducing halogen atoms (e.g., Cl, F) at C-5/C-6 to modulate lipophilicity (logP).
  • Side-chain engineering : Adding piperazine or morpholine groups to improve solubility.
  • Prodrug design : Acetylating hydroxyl groups to enhance bioavailability .

Q. How are computational methods integrated into SAR studies?

Molecular docking (e.g., AutoDock Vina) identifies key interactions with kinase ATP pockets (e.g., hydrogen bonds with Glu81/Glu87 in CDK5). QSAR models using descriptors like polar surface area (PSA) or topological polar surface area (TPSA) predict bioavailability. MD simulations (>100 ns) assess binding stability under physiological conditions .

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